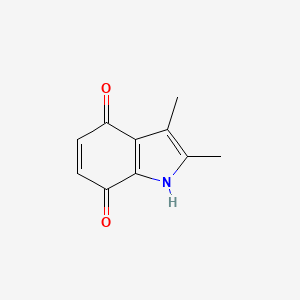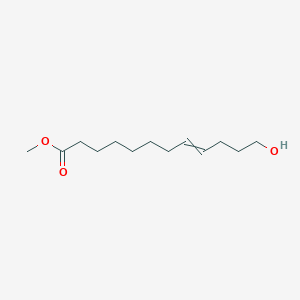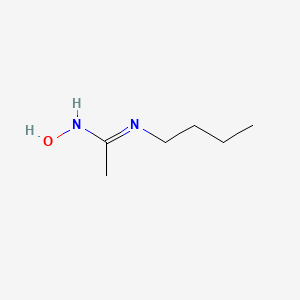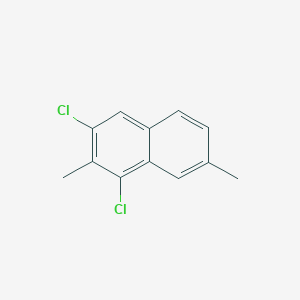![molecular formula C7H8O4 B14513475 (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 63488-02-8](/img/structure/B14513475.png)
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[321]oct-2-en-4-one is a bicyclic organic compound characterized by its unique structure, which includes a hydroxymethyl group and a dioxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a cyclohexene derivative.
Oxidation: The precursor undergoes oxidation to introduce the hydroxymethyl group.
Cyclization: The oxidized intermediate is then subjected to cyclization reactions to form the dioxabicyclo ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and cyclization processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieving high purity and yield.
化学反応の分析
Types of Reactions
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol and alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the dioxabicyclo ring system play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
類似化合物との比較
Similar Compounds
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane: Lacks the enone functionality.
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but lacks the ketone group.
Uniqueness
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to its combination of a hydroxymethyl group, a dioxabicyclo ring system, and an enone functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
CAS番号 |
63488-02-8 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one |
InChI |
InChI=1S/C7H8O4/c8-4-7-6(9)2-1-5(11-7)3-10-7/h1-2,5,8H,3-4H2/t5-,7?/m0/s1 |
InChIキー |
UGWMCNIQOQRPIH-DSEUIKHZSA-N |
異性体SMILES |
C1[C@@H]2C=CC(=O)C(O1)(O2)CO |
正規SMILES |
C1C2C=CC(=O)C(O1)(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)

![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)

![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)


![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
